molecular formula C24H13NO7 B015326 Fluorescein-5-maleimide CAS No. 75350-46-8

Fluorescein-5-maleimide

Cat. No.: B015326
CAS No.: 75350-46-8
M. Wt: 427.4 g/mol
InChI Key: AYDAHOIUHVUJHQ-UHFFFAOYSA-N
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Description

Fluorescein-5-maleimide (CAS: 75350-46-8, molecular formula: C₂₄H₁₃NO₇) is a thiol-reactive fluorescent dye widely used for conjugating fluorescein to cysteine residues in proteins, peptides, and oligonucleotides. Its maleimide group selectively reacts with free sulfhydryl (-SH) groups under mild conditions (pH 6.5–7.5), forming stable thioether bonds . The dye exhibits excitation/emission maxima at 492/515 nm (pH 9) with a high molar extinction coefficient (ε = 83,000 M⁻¹cm⁻¹), making it ideal for green fluorescence detection . Applications span diverse fields, including:

  • Protein labeling: Site-specific cysteine tagging in structural studies (e.g., actin-capping proteins ).
  • Cellular imaging: Visualizing oxidative damage in red blood cell membranes and tracking nanoparticle internalization .
  • Biomolecular assays: Competitive fluorescence assays for glutathione reactivity .

This compound is typically stored in dimethyl sulfoxide (DMSO) at -20°C to prevent degradation and is used in molar excess (e.g., 25-fold for virus-like particle labeling ).

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorescein-5-maleimide is synthesized by reacting fluorescein with maleic anhydride. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The maleimide group in the compound reacts optimally with sulfhydryl groups at a pH of 6.5 to 7.5, forming a stable thioether bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as recrystallization and chromatography to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Fluorescein-5-maleimide primarily undergoes substitution reactions with thiol groups. The maleimide group is highly reactive towards free sulfhydryl groups, forming stable thioether bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biological molecules .

Common Reagents and Conditions:

Major Products: The major product of the reaction between this compound and thiol-containing molecules is a conjugate where the fluorescein dye is covalently attached to the target molecule via a thioether bond .

Scientific Research Applications

Protein Labeling and Tracking

F5M is primarily used for labeling proteins to track their interactions and dynamics in biological systems. It reacts specifically with cysteine residues, which can be either naturally occurring or introduced through site-directed mutagenesis. This specificity allows researchers to study protein conformations and interactions without interfering with other amino acids like histidine or methionine .

Case Study: Cysteine Residue Accessibility
A study demonstrated the use of F5M to analyze the solvent accessibility of cysteine residues in viral-like particles (VLPs). The labeling reaction allowed for the identification of reactive cysteines on the surface of VLPs, providing insights into their structural properties under native conditions .

Biosensors Development

F5M has been employed in the development of peptide-based fluorescence biosensors for detecting engineered nanoparticles (ENPs). In one study, a peptide biosensor was constructed using F5M to monitor interactions between peptides and negatively charged ENPs. The changes in fluorescence intensity were correlated with nanoparticle concentration, offering a rapid detection method .

Table 1: Summary of Biosensor Applications Using F5M

Application AreaDescriptionReference
Protein LabelingSpecific labeling of proteins at cysteine residues
Nanoparticle DetectionPeptide biosensor for monitoring ENP interactions
Drug Binding StudiesLabeling of mutant proteins to study drug interactions

Quality Control in Bioprocessing

F5M is utilized in quality control assays for monoclonal antibody production. A surface plasmon resonance (SPR)-based assay incorporated F5M to quantify antibodies produced in mammalian cell cultures. This method allowed for real-time monitoring of antibody bioactivity and quality throughout the production process .

Mechanism of Action

Fluorescein-5-maleimide exerts its effects by reacting with free sulfhydryl groups on target molecules. The maleimide group in the compound forms a stable thioether bond with the thiol group, resulting in the covalent attachment of the fluorescein dye to the target molecule. This labeling allows for the visualization and tracking of the target molecule using fluorescence-based techniques .

Comparison with Similar Compounds

Fluorescein-5-maleimide belongs to a broader class of maleimide-based thiol-reactive dyes. Below is a detailed comparison with structurally or functionally related compounds:

Spectral and Chemical Properties

Compound Reactive Group Target λExEm (nm) ε (M⁻¹cm⁻¹) Key Features
This compound Maleimide Thiols 492/515 83,000 High brightness, pH-sensitive fluorescence, green emission .
Tetramethylrhodamine-5-maleimide Maleimide Thiols ~541/~572 ~85,000 Red emission, minimal spectral overlap with fluorescein; used in FRET .
Cy3-maleimide Maleimide Thiols 550/570 150,000 Near-infrared emission, higher ε; ideal for low-abundance protein labeling .
FITC (Fluorescein isothiocyanate) Isothiocyanate Amines 494/521 68,000 Targets lysine residues, broader reactivity but lower specificity .
Biotin-maleimide Maleimide Thiols N/A N/A Non-fluorescent; enables streptavidin-based purification or detection .

Functional Advantages and Limitations

  • Specificity : Maleimides (e.g., this compound) are superior to isothiocyanates (e.g., FITC) for cysteine labeling due to minimal cross-reactivity with amines at physiological pH .
  • Brightness : this compound outperforms CMFDA (a cell-permeable dye) in fixed-cell imaging, providing twofold higher intensity with shorter exposure times .
  • Stability : this compound degrades upon repeated freeze-thaw cycles, necessitating single-use aliquots . In contrast, tetramethylrhodamine-5-maleimide exhibits greater photostability in live-cell imaging .

Application-Specific Performance

  • Multi-color experiments : Tetramethylrhodamine-5-maleimide serves as an efficient FRET acceptor paired with this compound .
  • High-sensitivity assays : Cy3-maleimide’s higher ε improves detection limits in low-abundance protein studies .
  • Surface labeling : this compound’s thiol specificity enables precise tagging of extracellular cysteines (e.g., membrane proteins ).

Research Findings and Practical Considerations

  • Efficiency : this compound achieves >90% labeling efficiency in optimized protocols (e.g., 1-hour incubation at room temperature ).
  • Interference : Free thiols (e.g., glutathione) must be quenched with N-ethylmaleimide (NEM) before labeling to avoid competition .
  • Comparative studies : In liquid-liquid phase separation (LLPS) assays, this compound-labeled α-synuclein retains functionality, while bulky dyes (e.g., Alexa Fluor 647) may disrupt protein interactions .

Biological Activity

Fluorescein-5-maleimide (F5M) is a fluorescent dye extensively utilized in bioconjugation and bioimaging applications due to its ability to react specifically with thiol groups in proteins. This article explores the biological activity of F5M, focusing on its mechanisms of action, applications in biosensing, and its role in various research studies.

This compound is characterized by its maleimide group, which selectively reacts with free thiol groups (-SH) present in cysteine residues of proteins. This reaction forms stable thioether bonds, making F5M a powerful tool for labeling proteins without altering their functional properties. The chemical structure can be represented as follows:

C24H13NO7\text{C}_{24}\text{H}_{13}\text{N}\text{O}_{7}

The reaction mechanism involves the nucleophilic attack of the thiol group on the maleimide carbon, leading to the formation of a stable conjugate. This specificity allows for targeted labeling of proteins, facilitating studies on protein interactions and dynamics.

Applications in Biosensing

F5M has been effectively employed in biosensing applications, particularly for detecting biomolecules and monitoring enzymatic activity. One notable study demonstrated the use of fluorescein-labeled β-lactamase mutants for antibiotic detection. The fluorescence intensity varied significantly upon substrate binding, indicating successful biosensing capabilities:

  • Fluorescence Enhancement : The binding of β-lactam antibiotics to the fluorescein-labeled enzyme resulted in an increase in fluorescence, which was quantitatively measured and correlated with antibiotic concentration .
  • Mechanism : Upon binding, fluorescein moved from a buried hydrophobic region to a more solvent-exposed area, leading to enhanced fluorescence signal .

1. Detection of Antibiotics

A study involving the PenP β-lactamase mutant E166Cf highlighted the effectiveness of F5M in biosensing applications. The modified enzyme displayed a significant increase in fluorescence when interacting with penicillin G, showcasing its potential as a biosensor for antibiotic detection .

Parameter Value
Enzyme PenP E166Cf
Substrate Penicillin G
Fluorescence Increase Rapid enhancement within 40 seconds
Detection Method Mass spectrometry

2. Protein Interaction Studies

This compound has also been utilized to study protein interactions through fluorescence anisotropy. In one experiment, glutathione S-transferase (GST) was conjugated with F5M, allowing researchers to analyze its binding dynamics with specific antibodies:

  • Binding Constants : The dissociation constant (Kd) and association constant (Ka) were determined using non-linear regression analysis .
  • Experimental Setup : GST was bioconjugated with F5M under controlled conditions to ensure proper labeling and subsequent interaction studies.

Advantages and Limitations

Advantages:

  • High specificity for thiol groups allows for targeted labeling.
  • Fluorescent properties enable real-time monitoring of biological processes.
  • Versatile applications across various fields including microbiology, biochemistry, and molecular biology.

Limitations:

  • Potential interference from other reactive species in complex biological systems.
  • Requires careful optimization of labeling conditions to avoid protein denaturation.

Q & A

Basic Questions

Q. How does Fluorescein-5-maleimide selectively conjugate with thiol groups in biomolecules under physiological conditions?

this compound reacts with free thiol (-SH) groups via its maleimide moiety, forming stable thioether bonds at physiological pH (6.5–7.5). This selectivity arises from the maleimide group’s electrophilicity, which preferentially targets nucleophilic thiols over other residues (e.g., amines). For validation, perform SDS-PAGE with fluorescence detection to confirm conjugation, comparing labeled vs. unlabeled samples .

Q. What are the optimal pH and buffer conditions for efficient thiol labeling?

Use buffers like 50 mM sodium phosphate (pH 7.0) with 1 mM EDTA to maintain pH stability and prevent metal-induced oxidation of thiols. Avoid Tris-based buffers, as their primary amines may compete with thiols at higher pH (>8.0). Pre-reduce disulfide bonds with TCEP (1–5 mM) to maximize free thiol availability .

Q. What spectroscopic properties make this compound suitable for fluorescence microscopy?

The fluorescein moiety exhibits excitation/emission maxima at ~494 nm/519 nm (green spectrum). Its high quantum yield (~0.95) ensures bright signals in imaging. For live-cell tracking, use low-light settings to minimize photobleaching, and confirm specificity with unlabeled controls .

Q. What controls are necessary to validate successful conjugation?

Include:

  • Negative control : Labeling in the absence of thiols (e.g., cysteine-free mutants).
  • Competitive inhibition : Pre-treatment with excess thiol-blocking agents (e.g., N-ethylmaleimide).
  • Fluorescence validation : Compare SDS-PAGE Coomassie staining (protein loading) with fluorescence imaging (labeling efficiency) .

Advanced Questions

Q. How can researchers resolve contradictions in labeling efficiency across cysteine mutants?

Solvent accessibility of cysteine residues critically impacts labeling. Use computational tools like PyMOL or MD simulations to predict surface-exposed cysteines. Experimentally, employ site-directed mutagenesis to engineer solvent-accessible cysteines, and validate via fluorescence quenching assays in denaturing vs. native conditions .

Q. What strategies minimize non-specific binding in complex biological systems?

  • Optimize molar ratios : Use a 25-fold molar excess of this compound over target thiols to ensure saturation while avoiding aggregation.
  • Quench unreacted dye : Post-labeling, add excess β-mercaptoethanol or cysteine to block residual maleimide groups.
  • Purify conjugates : Size-exclusion chromatography removes unbound dye .

Q. How to design time-resolved experiments to track dynamic thiol-disulfide exchange?

Combine this compound with time-lapse microscopy. For example:

  • Stimulate cells with redox agents (e.g., H₂O₂ or DTT) to induce disulfide shuffling.
  • Image at 15-minute intervals using multi-well plates, ensuring minimal light exposure.
  • Quantify fluorescence intensity changes in specific subcellular compartments (e.g., mitochondria) .

Q. How does solvent polarity influence fluorescence quantum yield?

Fluorescein’s quantum yield decreases in hydrophobic environments due to restricted molecular rotation. To assess, compare emission spectra of conjugates in aqueous vs. lipid-rich matrices (e.g., liposomes). Use Förster resonance energy transfer (FRET) with hydrophobic acceptors (e.g., Nile Red) to map microenvironments .

Q. What computational tools predict cysteine accessibility for labeling?

Tools like APBS (Adaptive Poisson-Boltzmann Solver) calculate electrostatic potentials to identify solvent-accessible cysteines. Pair with Rosetta for energy-based scoring of cysteine reactivity. Validate predictions via mass spectrometry after limited proteolysis .

Q. How to quantify labeling efficiency in spectrophotometry while avoiding pitfalls?

  • Absorbance method : Measure absorbance at 494 nm (Fluorescein) and 280 nm (protein). Correct for dye contribution at 280 nm using the formula:
    Labeling efficiency=A494ε494÷A280(A494×0.15)ε280\text{Labeling efficiency} = \frac{A_{494}}{\varepsilon_{494}} \div \frac{A_{280} - (A_{494} \times 0.15)}{\varepsilon_{280}}

where ε494=80,000M1cm1\varepsilon_{494} = 80,000 \, \text{M}^{-1}\text{cm}^{-1} and ε280\varepsilon_{280} (protein-specific).

  • Pitfalls : Aggregation or dye self-quenching may skew readings; validate with fluorescence correlation spectroscopy (FCS) .

Properties

IUPAC Name

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13NO7/c26-13-2-5-17-19(10-13)31-20-11-14(27)3-6-18(20)24(17)16-4-1-12(9-15(16)23(30)32-24)25-21(28)7-8-22(25)29/h1-11,26-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDAHOIUHVUJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N3C(=O)C=CC3=O)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226327
Record name Fluorescein 5-maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75350-46-8
Record name Fluorescein 5-maleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075350468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorescein 5-maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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